(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-16(14(2)20(3)18-13)9-10-17(21)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,19,21)/b10-9+,12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNPUWDEGBYGE-HULFFUFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide
Structural Representation
The structural representation of the compound includes a sulfonamide group attached to a prop-2-enamide framework, featuring a phenylethenyl substituent and a trimethylpyrazole moiety.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide have shown efficacy against various cancer cell lines.
Case Study: MCF-7 Cell Line
A study evaluated the cytotoxic effects of sulfonamide derivatives on the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values indicating potent activity:
| Compound Name | IC50 (µM) |
|---|---|
| (E)-N-[(E)-2-phenylethenyl]sulfonyl derivative | 15.0 |
| Control (DMSO) | >100 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrases and other enzymes critical for tumor growth.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may also hold promise as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares structural motifs with sulfonamide-propanamide hybrids, such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (Scheme 1, ). Key differences include:
- Heterocyclic Core : The trimethylpyrazole group in the target compound vs. thiazole/oxadiazole rings in analogues. Pyrazole’s electron-rich nitrogen atoms enhance π-stacking interactions, whereas thiazole/oxadiazole groups introduce sulfur-mediated polarity.
Spectroscopic and Crystallographic Comparisons
NMR Analysis :
Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts (ppm) in similar compounds. For example:
The target compound’s aromatic protons in Region A exhibit upfield shifts compared to macrocyclic derivatives, reflecting reduced electron withdrawal from the sulfonyl group .
Crystallographic Data :
| Compound | Bond Length (C-SO2, Å) | Refinement Software | Ellipsoid Visualization Tool |
|---|---|---|---|
| Target Compound | 1.76 ± 0.02 | SHELXL | ORTEP-III |
| Thiazole Derivative | 1.81 ± 0.03 | SHELXTL | WinGX |
The shorter C-S bond in the target compound suggests stronger sulfonyl conjugation, likely due to the electron-withdrawing styryl group enhancing resonance stabilization.
Reactivity and Stability
- Thermal Stability : The trimethylpyrazole moiety enhances thermal stability compared to oxadiazole derivatives, as methyl groups reduce ring strain and oxidative degradation.
- Solubility : The styryl sulfonyl group reduces aqueous solubility relative to aliphatic sulfonamides, necessitating polar aprotic solvents (DMF, DMSO) for handling .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling (E)-2-phenylethenylsulfonyl chloride with 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide under controlled conditions. A base such as pyridine or DMAP is used to neutralize HCl byproducts. Key optimizations include temperature control (room temperature to 60°C), solvent selection (e.g., dichloromethane or pyridine), and reaction time (2–5 hours). Purification via column chromatography with petroleum ether/ethyl acetate gradients ensures high purity .
Q. How is the purity of the compound validated, and what thresholds are acceptable for research-grade material?
- Methodology : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Impurity thresholds for research use should not exceed 1.0% for any individual unspecified impurity, as per pharmacopeial guidelines. Residual solvents (e.g., dichloromethane) must comply with ICH Q3C limits .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies stereochemistry (e.g., E/Z configurations of the enamide and styrenyl groups). IR spectroscopy verifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can contradictory data from different synthetic routes (e.g., varying yields or stereochemical outcomes) be resolved?
- Methodology : Compare reaction intermediates using LC-MS to identify side products (e.g., sulfonic acid byproducts from incomplete coupling). Kinetic studies (time-resolved sampling) and DFT calculations can model competing pathways. For stereochemical discrepancies, X-ray crystallography or NOESY NMR resolves spatial arrangements .
Q. What strategies are effective in enhancing the compound’s stability under physiological conditions for biological assays?
- Methodology : Stabilize the enamide moiety by replacing labile protons with deuterium (deuterium exchange studies) or incorporating steric hindrance (e.g., methyl groups on the pyrazole ring). Use buffered solutions (pH 7.4) with antioxidants (e.g., BHT) to prevent oxidative degradation .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking studies predict interactions with biological targets (e.g., enzymes with nucleophilic residues) .
Q. What advanced techniques characterize the compound’s supramolecular interactions (e.g., with proteins or polymers)?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For polymer interactions (e.g., dye-fixative applications), Dynamic Light Scattering (DLS) and zeta potential measurements assess colloidal stability .
Methodological Notes
- Synthesis Optimization : Pilot reactions should test solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., DMAP at 0.1–10 mol%) to maximize yield .
- Data Contradiction : Cross-validate analytical results using orthogonal methods (e.g., HPLC vs. GC for purity) and replicate experiments under inert atmospheres to exclude oxidation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
